molecular formula C15H16N4O3 B14621993 Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide CAS No. 58668-93-2

Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide

Cat. No.: B14621993
CAS No.: 58668-93-2
M. Wt: 300.31 g/mol
InChI Key: OWLBEOOIIFKXTD-UHFFFAOYSA-N
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Description

Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide is a complex organic compound belonging to the pteridine family Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as cofactors in enzymatic reactions and as pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic amines with formylated derivatives, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, altering its reactivity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role as a cofactor in enzymatic reactions.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme cofactor, facilitating redox reactions. The compound’s structure allows it to participate in electron transfer processes, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pterin: 2-amino-4(3H)-pteridinone.

    Lumazine: 2,4(1H,3H)-pteridinedione.

Uniqueness

Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butyl and methyl groups, along with the 5-oxide functionality, differentiate it from other pteridine derivatives and contribute to its specific reactivity and applications.

Properties

CAS No.

58668-93-2

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

10-butyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione

InChI

InChI=1S/C15H16N4O3/c1-3-4-9-18-10-7-5-6-8-11(10)19(22)12-13(18)16-15(21)17(2)14(12)20/h5-8H,3-4,9H2,1-2H3

InChI Key

OWLBEOOIIFKXTD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2[N+](=C3C1=NC(=O)N(C3=O)C)[O-]

Origin of Product

United States

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